6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

Catalog No.
S5979048
CAS No.
31164-96-2
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

CAS Number

31164-96-2

Product Name

6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one

IUPAC Name

6,7-dimethoxy-2-phenyl-3,1-benzoxazin-4-one

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

JRVYMJGUMHLBKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3)OC

The exact mass of the compound 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is 283.08445790 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Derivatives and Analogues

    6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one belongs to the class of benzoxazinones, known for their diverse biological activities []. Research efforts might focus on synthesizing and evaluating derivatives or analogues of this compound to explore potential improvements in potency or selectivity for specific applications.

  • Biological Activity Screening

    Due to the presence of functional groups like methoxy and phenyl, the compound might hold potential for various biological activities. Researchers could perform screenings to assess its antimicrobial, antifungal, or insecticidal properties [].

  • Natural Product Analogue

    The benzoxazinone core structure is present in some naturally occurring fungal toxins and plant defense chemicals []. Investigations into the biological role of these natural products could provide insights into potential applications for synthetic analogues like 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one.

6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, characterized by its unique structure that includes a benzene ring fused with a benzoxazine moiety. Its molecular formula is C16H13NO4C_{16}H_{13}NO_{4} and it has a molecular weight of approximately 283.283 g/mol . The compound is notable for its two methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position, contributing to its diverse chemical properties and biological activities.

The chemical behavior of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one can be influenced by its functional groups. It can undergo various reactions typical for benzoxazinones, including:

  • Electrophilic Aromatic Substitution: The presence of the methoxy groups can activate the aromatic ring towards electrophilic attack.
  • Nucleophilic Substitution: The carbonyl group in the benzoxazine structure can participate in nucleophilic addition reactions.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to form corresponding phenolic derivatives.

6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one exhibits a range of biological activities. Compounds in the benzoxazinone class are often studied for their:

  • Antioxidant Properties: They can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity: Some studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Synthesis of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Reacting appropriate phenolic precursors with isocyanates or isothiocyanates.
  • Methylation: Introduction of methoxy groups via methylation reactions using methyl iodide or dimethyl sulfate.
  • Cyclization: Formation of the benzoxazine ring through cyclization reactions involving phenolic compounds and carbonyl sources.

This compound finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential drug development.
  • Agriculture: It may serve as a natural pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Its unique structure allows exploration in polymer chemistry and materials engineering.

Interaction studies involving 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one focus on its binding affinities and mechanisms of action with biological targets. Research indicates that this compound may interact with specific enzymes or receptors involved in disease pathways, enhancing its potential as a therapeutic agent.

Several compounds share structural similarities with 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-oneIodine substitution at the 2 positionEnhanced reactivity due to halogen presence
6,7-Dimethoxy-2-phenoxy-4H-3,1-benzoxazin-4-onePhenoxy instead of phenyl groupPotentially different biological activity
6,7-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-oneBromine substitutionsIncreased lipophilicity and altered reactivity

These compounds highlight the diversity within the benzoxazinone family while showcasing the unique characteristics of 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one due to its specific substituents and structural configuration.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

283.08445790 g/mol

Monoisotopic Mass

283.08445790 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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